
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a tetrahydroisoquinoline moiety
Vorbereitungsmethoden
The synthesis of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves several steps. One common synthetic route includes the reaction of 2-methylisoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- can be compared with other similar compounds such as:
4-Methoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)benzamide: This compound has a methoxy group attached to the benzamide moiety, which may alter its chemical reactivity and biological activity.
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide: Lacks the methyl group on the isoquinoline ring, which can influence its steric and electronic properties.
N-(2-methylisoquinolin-5-yl)benzamide: Similar structure but with different substitution patterns, affecting its overall properties and applications
Eigenschaften
CAS-Nummer |
41957-25-9 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H18N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,20) |
InChI-Schlüssel |
XGMDBMXEIAXDGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)
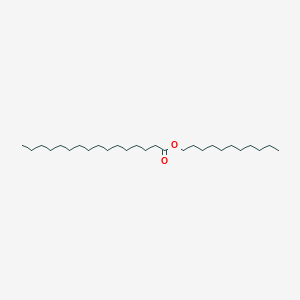

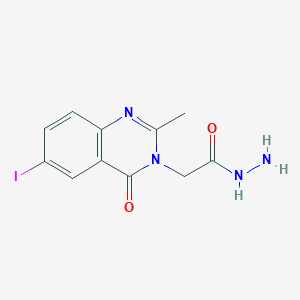
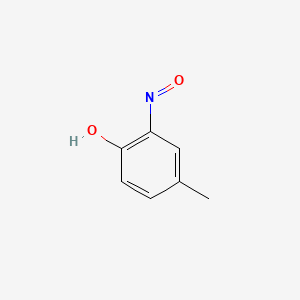
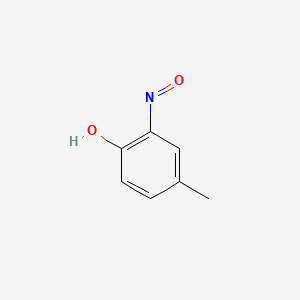
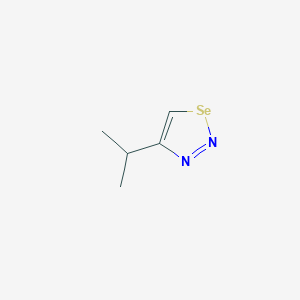
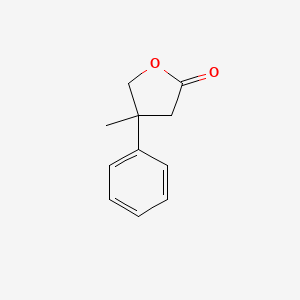

![5,16,17,18,23,31-Hexahydroxy-22-methyl-13,20,27,30-tetraoxahexacyclo[19.5.3.12,6.17,11.115,19.024,28]dotriaconta-2(32),3,5,7(31),8,10,21(29),22,24(28)-nonaene-12,25-dione](/img/structure/B14672621.png)




